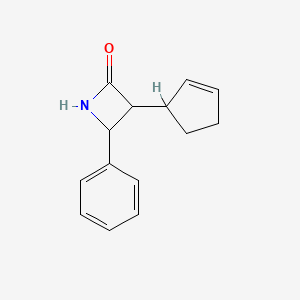
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one is an organic compound that features a four-membered azetidinone ring with a phenyl group and a cyclopentene ring attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with phenylazetidin-2-one under specific conditions. For instance, the use of thionyl chloride in anhydrous ethanol has been reported to facilitate the formation of cyclopent-2-en-1-one derivatives . Another method involves the base-mediated aerobic oxidative synthesis from doubly activated cyclopropanes and substituted acetonitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as meta-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclopentene rings.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the azetidinone and phenyl groups.
Poly(2-(cyclopent-2-en-1-yl)aniline): Contains the cyclopentene ring and is used in polymer research.
Uniqueness
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one is unique due to its combination of the azetidinone ring, phenyl group, and cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
142849-29-4 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-cyclopent-2-en-1-yl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H15NO/c16-14-12(10-6-4-5-7-10)13(15-14)11-8-2-1-3-9-11/h1-4,6,8-10,12-13H,5,7H2,(H,15,16) |
Clé InChI |
XMEPOFUIVUBEIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)C2C(NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


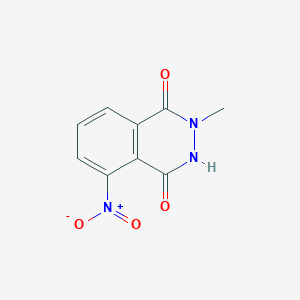
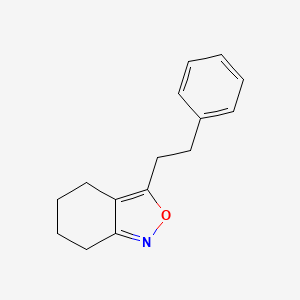
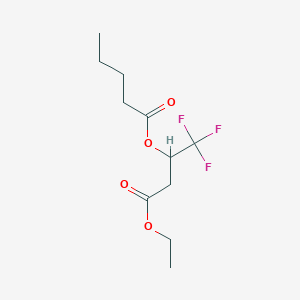
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
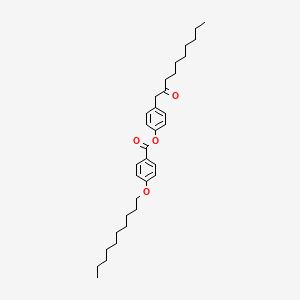
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
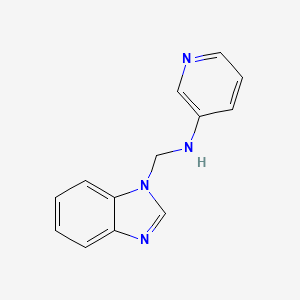



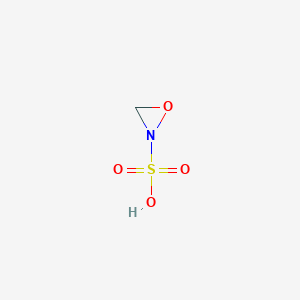

![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
